3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with 5-ht 1a and α 1 receptor systems .
Mode of Action
It’s suggested that similar compounds interact with their targets, resulting in changes that contribute to their biological activity .
Biochemical Pathways
Similar compounds have been found to interact with multiple receptors, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, leading to the modulation of drug metabolism . Additionally, it binds to specific proteins, altering their function and impacting cellular processes. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits therapeutic effects up to a certain dosage, beyond which adverse effects become prominent. These findings are essential for determining the safe and effective dosage range for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound within tissues are essential for understanding its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is crucial for elucidating the mechanism of action and potential therapeutic applications of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step often starts with the condensation of an appropriate o-phenylenediamine with a pyridine carboxaldehyde under acidic conditions to form the pyrido[1,2-a]benzimidazole scaffold.
Introduction of the Piperazine Moiety: The next step involves the nucleophilic substitution reaction where the pyrido[1,2-a]benzimidazole core is reacted with 1-(2-phenoxyethyl)piperazine in the presence of a base such as potassium carbonate.
Methylation and Cyanation:
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-methyl-1-[4-(2-phenoxyethyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxyethyl group and the cyano group at the 4-position provides distinct properties that can be advantageous in certain applications, such as enhanced binding affinity to biological targets or improved solubility.
This compound’s unique structure and properties make it a valuable subject of study in various fields of research, offering potential for new discoveries and applications.
Properties
IUPAC Name |
3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-19-17-24(30-23-10-6-5-9-22(23)27-25(30)21(19)18-26)29-13-11-28(12-14-29)15-16-31-20-7-3-2-4-8-20/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVWASWKZIEWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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